molecular formula C23H18N4O6 B11186586 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B11186586
M. Wt: 446.4 g/mol
InChI Key: RIGQKTWPJFQPTL-UHFFFAOYSA-N
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Description

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that belongs to the class of benzodioxoles. These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms

Preparation Methods

The synthesis of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with the pyrrole and acetamide moieties. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer properties, as it can induce cell cycle arrest and apoptosis in certain cancer cell lines . In industry, it may be used in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in cancer cells, it may target microtubules and tubulin, leading to the disruption of microtubule assembly and inducing cell death through apoptosis . The exact molecular pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide include other benzodioxole derivatives and oxadiazole-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example, 2-(1,3-benzodioxol-5-yl)piperidine is another benzodioxole derivative with different applications and properties .

Properties

Molecular Formula

C23H18N4O6

Molecular Weight

446.4 g/mol

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C23H18N4O6/c28-21(24-15-4-6-17-20(11-15)30-9-8-29-17)12-27-7-1-2-16(27)23-25-22(26-33-23)14-3-5-18-19(10-14)32-13-31-18/h1-7,10-11H,8-9,12-13H2,(H,24,28)

InChI Key

RIGQKTWPJFQPTL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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